L-Cysteinyl-L-glutamic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Cysteinyl-L-glutamic acid is synthesized from L-glutamic acid and L-cysteine in the cytoplasm of cells. The reaction is catalyzed by the enzyme glutamate-cysteine ligase and requires adenosine triphosphate (ATP) as an energy source . The reaction conditions typically involve maintaining a physiological pH and temperature to ensure enzyme activity.
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation processes. Yeasts such as Saccharomyces cerevisiae are commonly used due to their ability to produce high yields of the compound. Genetic engineering techniques are employed to enhance the production efficiency by optimizing the expression of key enzymes involved in the biosynthesis pathway .
Chemical Reactions Analysis
Types of Reactions
L-Cysteinyl-L-glutamic acid undergoes various chemical reactions, including:
Oxidation: The thiol group of the cysteine moiety can be oxidized to form disulfide bonds.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The amino and carboxyl groups can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .
Major Products
The major products formed from these reactions include oxidized forms of the compound, such as disulfides, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
L-Cysteinyl-L-glutamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of glutathione and other related compounds.
Biology: It plays a crucial role in cellular redox homeostasis and detoxification processes.
Medicine: It is investigated for its potential therapeutic benefits in conditions associated with oxidative stress, such as neurodegenerative diseases and cancer.
Industry: It is used in the production of pharmaceuticals, cosmetics, and food additives due to its antioxidant properties .
Mechanism of Action
L-Cysteinyl-L-glutamic acid exerts its effects primarily through its role in the synthesis of glutathione. Glutathione acts as a major cellular antioxidant, protecting cells from oxidative damage by neutralizing reactive oxygen species. The compound also participates in the detoxification of harmful substances by forming conjugates with electrophilic compounds, facilitating their excretion .
Comparison with Similar Compounds
Similar Compounds
Glutathione (gamma-L-glutamyl-L-cysteinyl-glycine): A tripeptide that includes an additional glycine residue.
Tiopronin: A thiol-containing compound used as a medication.
Bucillamine: Another thiol-containing compound with similar antioxidant properties
Uniqueness
L-Cysteinyl-L-glutamic acid is unique due to its role as an immediate precursor to glutathione, making it a critical component in maintaining cellular redox balance and detoxification processes. Its synthesis and regulation are tightly controlled, highlighting its importance in cellular physiology .
Properties
CAS No. |
87092-47-5 |
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Molecular Formula |
C8H14N2O5S |
Molecular Weight |
250.27 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C8H14N2O5S/c9-4(3-16)7(13)10-5(8(14)15)1-2-6(11)12/h4-5,16H,1-3,9H2,(H,10,13)(H,11,12)(H,14,15)/t4-,5-/m0/s1 |
InChI Key |
BUXAPSQPMALTOY-WHFBIAKZSA-N |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)O)NC(=O)[C@H](CS)N |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)NC(=O)C(CS)N |
Origin of Product |
United States |
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